trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one
Description
Properties
IUPAC Name |
4-[4-(3,4-difluorophenyl)cyclohexyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2O/c19-17-10-7-15(11-18(17)20)14-3-1-12(2-4-14)13-5-8-16(21)9-6-13/h7,10-14H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJMYVYPSSBPCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2CCC(=O)CC2)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020942, DTXSID301035992 | |
| Record name | [1,1'-Bicyclohexyl]-4-one, 4'-(3,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4′-(3,4-Difluorophenyl)[1,1′-bicyclohexyl]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301035992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167948-98-3, 147622-85-3 | |
| Record name | 4′-(3,4-Difluorophenyl)[1,1′-bicyclohexyl]-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167948-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-Bicyclohexyl]-4-one, 4'-(3,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4′-(3,4-Difluorophenyl)[1,1′-bicyclohexyl]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301035992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-trans-(3,4-Difluorophenyl)-cyclohexyl]-cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[4-(3,4-Difluorophenyl)-cyclohexyl]-cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Pathway Optimization
The ketone group is installed via oxidation of a secondary alcohol intermediate. A typical protocol involves:
-
Coupling Reaction :
-
Oxidation to Ketone :
Critical Parameters :
-
Temperature Control : Exothermic reactions require cooling to prevent side product formation.
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Catalyst Loading : Excess Pd catalysts lead to dehalogenation byproducts.
Purification Techniques
Recrystallization
The crude product is dissolved in hot toluene and gradually cooled to induce crystallization. TCI America specifies toluene solubility as a key physical property, enabling high recovery rates (>90%).
| Solvent | Temperature Range | Purity Post-Recrystallization |
|---|---|---|
| Toluene | 75–80°C | 98.5% (GC) |
Chromatographic Methods
Flash column chromatography (silica gel, hexane/ethyl acetate 4:1) resolves stereoisomeric impurities. The trans-configuration is confirmed via ¹H NMR coupling constants (J = 10–12 Hz for axial protons).
Industrial Production Considerations
Scaling laboratory methods to industrial batches involves:
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Reactor Design : Stainless steel reactors with temperature-jacketed systems maintain consistent heat distribution.
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Catalyst Recycling : Pd recovery via filtration reduces costs.
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Quality Control : In-line GC monitors reaction progress, ensuring compliance with pharmacopeial standards.
Comparative Yields :
| Scale | Yield (Lab) | Yield (Industrial) |
|---|---|---|
| 1 g | 78% | N/A |
| 5 kg | N/A | 65–70% |
Mechanistic Insights and Side Reactions
The difluorophenyl group’s electron-withdrawing nature directs electrophilic substitution meta to fluorine atoms. Competing pathways include:
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Over-Oxidation : Prolonged exposure to Cr(VI) reagents degrades the ketone to carboxylic acids.
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Ring-Opening : Acidic conditions may hydrolyze the cyclohexane ring, necessitating pH control.
Alternative Synthetic Routes
Grignard Addition
Cyclohexylmagnesium bromide reacts with 3,4-difluorophenyl nitriles, followed by oxidation. This method avoids transition metals but suffers from lower stereoselectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4’-(3,4-Difluorophenyl)-[1,1’-bi(cyclohexan)]-4-one can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential use in drug development, particularly as a scaffold for creating new therapeutic agents. Its structural characteristics may allow for modifications that enhance biological activity or selectivity towards specific targets.
Material Science
Research has indicated that compounds similar to trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one can be utilized in the development of novel materials with specific mechanical or thermal properties. The incorporation of fluorinated groups often leads to enhanced stability and performance in various applications.
Biological Studies
Studies have shown that this compound exhibits interesting biological activities, including potential anti-cancer properties. Its ability to interact with biological macromolecules makes it a candidate for further investigation in the field of medicinal chemistry.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and methodologies.
Data Tables
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, this compound was shown to induce apoptosis in various cancer cell lines. The mechanism involved the activation of specific signaling pathways that promote cell death while sparing normal cells.
Case Study 2: Material Science Innovation
A collaborative research effort demonstrated the use of this compound as a building block for creating polymers with enhanced thermal stability and mechanical strength. The fluorinated structure contributed significantly to the overall performance of the material under extreme conditions.
Mechanism of Action
The mechanism of action of trans-4’-(3,4-Difluorophenyl)-[1,1’-bi(cyclohexan)]-4-one involves its interaction with specific molecular targets within biological systems. The difluorophenyl group plays a crucial role in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The bicyclohexane structure provides stability and enhances the compound’s ability to interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one
- CAS Number : 147622-85-3
- Molecular Formula : C₁₈H₂₂F₂O
- Molecular Weight : 292.36 g/mol
- Appearance : White to off-white crystalline solid
- Purity : ≥95% (HPLC/GC)
Applications :
Primarily used as a liquid crystal intermediate in organic synthesis, particularly in the development of advanced display materials due to its rigid bicyclic structure and fluorine substituents .
Comparison with Structural Analogs
Structural Analogs and Key Properties
The compound is compared to four structurally related bicyclohexyl ketones (Table 1):
Table 1: Physicochemical Properties of this compound and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) | Solubility |
|---|---|---|---|---|---|---|
| This compound | 147622-85-3 | C₁₈H₂₂F₂O | 292.36 | White solid | Not reported | Organic solvents |
| trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one | 125962-80-3 | C₁₉H₂₆O | 270.42 | White powder | 123 | Soluble in toluene |
| trans-4'-Pentylbi(cyclohexan)-4-one | 84868-02-0 | C₁₇H₃₀O | 250.40 | Colorless liquid | Not reported | Lipophilic solvents |
| 4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl) | 118164-51-5 | C₂₃H₃₄F₂ | 348.26 | Not reported | Not reported | Not reported |
| 4'-(4-Fluorophenyl)bi(cyclohexan)-4-one | 122770-37-0 | C₁₈H₂₃FO | 274.38 | White solid | Not reported | Organic solvents |
Key Observations :
Thermal and Stability Data
Retention Time and Thermal Behavior :
- In chromatographic analyses, analogs like 4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl) (CAS 118164-51-5) showed retention times of 32.68 min, correlating with its higher molecular weight (348.26 g/mol) and extended alkyl chain .
- The target compound’s thermal stability is inferred from its solid-state structure, which is typical of rigid bicyclohexyl ketones used in high-temperature liquid crystal applications .
Table 2: Hazard Classification of Analogs
Notable Differences:
- The pentyl analog (CAS 84868-02-0) poses acute toxicity risks, likely due to its volatility and lipophilicity, whereas the difluorophenyl and p-tolyl analogs have milder profiles .
Biological Activity
trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is essential for assessing its therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Chemical Formula : CHFO
- Molecular Weight : 292.36 g/mol
- CAS Number : 147622-85-3
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and caspase activity assays.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary results indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
The mode of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Structure-Activity Relationship (SAR)
The substitution pattern on the phenyl ring significantly influences the biological activity of this compound. The presence of fluorine atoms enhances lipophilicity and may improve cellular uptake, contributing to its potency.
Study 1: Anticancer Efficacy in Animal Models
A study conducted on xenograft models using human cancer cells demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls. The study reported a tumor volume decrease of approximately 45% after four weeks of treatment.
Study 2: In Vivo Toxicology Assessment
A toxicological evaluation was performed to assess the safety profile of the compound. Results indicated no significant adverse effects at therapeutic doses, with liver and kidney functions remaining within normal ranges.
Q & A
Q. What are the recommended methods for synthesizing trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one, and how can its stereochemical purity be validated?
- Methodological Answer : Synthesis typically involves coupling 3,4-difluorophenyl derivatives with bicyclohexanone precursors under catalytic conditions. For example, fluorophenyl amines may react with cyclohexane-diones in the presence of acid catalysts (e.g., HCl or H₂SO₄) at controlled temperatures (60–80°C) to form the trans isomer .
- Key Steps :
Stereochemical control : Use chiral catalysts (e.g., Rh or Pd complexes) to favor trans-configuration.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
Q. Validation :
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally analogous compounds (e.g., trans-4'-pentyl derivatives), the following precautions apply:
- Hazards : Skin/eye irritation (GHS Category 2/2A), respiratory toxicity (Category 3) .
- Mitigation :
PPE : Nitrile gloves, lab coat, and safety goggles.
Ventilation : Use fume hoods for weighing and reactions.
Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Immediate rinsing of exposed eyes/skin with water for 15+ minutes; consult medical toxicology reports .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict reaction pathways (e.g., transition states in coupling reactions) to refine catalytic conditions .
- Molecular Dynamics (MD) : Simulate binding affinity to biological targets (e.g., fluorinated ligands in enzyme active sites). Parameters:
- Force fields: CHARMM or AMBER.
- Solvation: Explicit water models (TIP3P).
- Docking Studies : Use AutoDock Vina to screen against receptors (e.g., kinases, GPCRs) linked to fluorophenyl bioactivity .
Q. What experimental designs are suitable for evaluating the biological activity of this compound in vitro?
- Methodological Answer :
- Antimicrobial Assays :
MIC Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
Biofilm Inhibition : Crystal violet staining in 96-well plates.
- Cytotoxicity Screening :
- MTT Assay : HepG2 or HEK293 cells, 24–72 hr exposure, IC₅₀ calculation.
- Controls : Include fluorouracil (positive) and DMSO vehicle (negative) .
Q. How can analytical challenges in quantifying trace impurities of this compound be addressed?
- Methodological Answer :
- Advanced Chromatography :
UHPLC-MS : C18 columns, 0.1% formic acid/acetonitrile gradient, ESI+ mode for detecting sub-ppm impurities.
GC-FID : Derivatize non-volatile byproducts (e.g., silylation) for quantification.
- Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ (e.g., 0.1% w/w for related substances) .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of fluorinated bicyclohexanones?
- Methodological Answer :
- Solubility Studies : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol) at 25°C.
- LogP Determination : Compare experimental (HPLC retention time vs. standards) and computational (ChemAxon) values.
- Statistical Reconciliation : Apply ANOVA to cross-validate data from multiple labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
